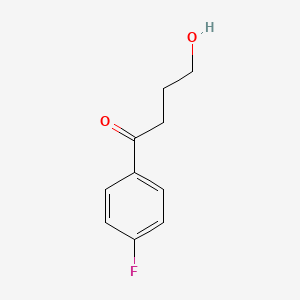

1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Description

BenchChem offers high-quality 1-(4-Fluorophenyl)-4-hydroxybutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-hydroxybutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-hydroxybutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDMISRNWSZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73206-04-9 | |

| Record name | 1-(4-fluorophenyl)-4-hydroxybutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and reactivity of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-4-hydroxybutan-1-one: Structure, Reactivity, and Synthetic Utility

Foreword: The Unseen Importance of Synthetic Intermediates

In the world of drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that molecule is paved with critical, often unsung, intermediates. These molecules are the foundational building blocks, and a deep understanding of their properties is paramount for efficient, scalable, and innovative synthesis. This guide focuses on one such molecule: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. As a fluorinated γ-hydroxyketone, its structure is deceptively simple, yet it embodies a convergence of functional groups that offer significant versatility. It serves as a key precursor in the synthesis of butyrophenone-class pharmaceuticals and represents a valuable scaffold for medicinal chemists.[1][2] This document provides an in-depth analysis of its molecular architecture, a predictive guide to its spectroscopic characterization, an exploration of its core reactivity, and a discussion of its practical application in pharmaceutical development.

Part 1: Molecular Structure and Physicochemical Properties

1-(4-Fluorophenyl)-4-hydroxybutan-1-one is characterized by a flexible four-carbon chain that links a polar aromatic ketone to a primary alcohol. This bifunctional nature dictates its physical and chemical properties. The electron-withdrawing fluorine atom subtly influences the reactivity of the aromatic ring and the carbonyl group, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. The strategic incorporation of fluorine is a well-established strategy in modern drug discovery to enhance metabolic stability and binding affinity.[3][4]

Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)-4-hydroxybutan-1-one | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][5][6][7] |

| Molecular Weight | 182.19 g/mol | [1][5][6][7] |

| CAS Number | 73206-04-9 | [1][7] |

| Appearance | White to off-white solid (typical) | N/A |

| Synonyms | Haloperidol Impurity 23 | [1][8] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F", fontcolor="#34A853"]; C8 [label="C"]; O9 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O13 [label="O", fontcolor="#EA4335"]; H14 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; F7 [pos="3.6,-1.4!"]; C8 [pos="-1.4,-2.1!"]; O9 [pos="-1.4,-3.1!"]; C10 [pos="-2.8,-1.4!"]; C11 [pos="-4.2,-2.1!"]; C12 [pos="-5.6,-1.4!"]; O13 [pos="-6.8,-2.1!"]; H14 [pos="-7.8,-1.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C8 [style=bold]; C4 -- F7 [style=bold]; C8 -- O9 [style=double, color="#EA4335"]; C8 -- C10; C10 -- C11; C11 -- C12; C12 -- O13; O13 -- H14;

// Aromatic ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C2 [style=solid, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C4 [style=solid, len=1.5]; C5 -- C6 [style=double, len=1.5]; C1 -- C6 [style=solid, len=1.5]; }

Part 2: Spectroscopic Characterization (A Self-Validating System)

The definitive confirmation of any chemical structure lies in its spectroscopic signature. For a molecule like 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, techniques such as NMR, IR, and Mass Spectrometry provide a self-validating dataset where each piece of information corroborates the others. Below are the predicted data based on established principles and spectral data from analogous structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be characteristic of a 1,4-disubstituted benzene ring coupled to fluorine, while the aliphatic chain will show predictable splitting patterns.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.00 | dd (AA'BB') | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent carbonyl group and coupled to both the meta protons and the ¹⁹F atom. |

| ~ 7.15 | dd (AA'BB') | 2H | Ar-H (ortho to F) | Shielded relative to the other aromatic protons and coupled to ortho protons and the ¹⁹F atom. |

| ~ 4.0 (variable) | br s | 1H | -OH | A broad, exchangeable proton. Its chemical shift is concentration and solvent dependent. |

| ~ 3.75 | t | 2H | -CH₂-OH | Adjacent to the electron-withdrawing hydroxyl group. Splits into a triplet by the neighboring CH₂ group. |

| ~ 3.10 | t | 2H | -CH₂-C=O | Adjacent to the electron-withdrawing carbonyl group. Splits into a triplet by the neighboring CH₂ group. |

| ~ 2.05 | quintet | 2H | -CH₂-CH₂-CH₂- | Positioned between two other CH₂ groups, leading to a more complex splitting pattern (quintet). |

¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the characteristic downfield shift of the carbonyl carbon and the distinct splitting of the aromatic carbons due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups present in the molecule.[10][11]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Primary Alcohol |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 1685 | Strong, Sharp | C=O Stretch | Aryl Ketone |

| ~ 1600, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1230 | Strong | C-F Stretch | Aryl Fluoride |

| ~ 1050 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): A clear peak is expected at m/z = 182.07.

-

Key Fragmentation: The most characteristic fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the aliphatic chain, resulting in a highly stable 4-fluorobenzoyl cation at m/z = 123 . Another significant fragment would arise from the McLafferty rearrangement, if sterically feasible, or cleavage resulting in the loss of water (M-18) from the molecular ion.

Part 3: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of γ-hydroxy ketones make them valuable intermediates.[12][13]

Synthesis Methodology: Friedel-Crafts Acylation

A robust and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with γ-butyrolactone. The causality behind this choice is its use of readily available starting materials and a well-understood mechanism that reliably forms the desired carbon-carbon bond.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent (e.g., carbon disulfide, CS₂). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of γ-butyrolactone (1.0 eq) in CS₂ to the stirred suspension. Allow the mixture to stir for 15 minutes. Subsequently, add fluorobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the resulting alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Core Reactivity

The molecule's reactivity is a duality of its two functional groups. These sites can react independently or in concert, leading to a rich variety of potential transformations.

-

Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack.

-

Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol, yielding 1-(4-fluorophenyl)butane-1,4-diol. Stereoselective reductions are possible using chiral reagents or catalysts.[14]

-

Grignard/Organolithium Addition: Reaction with organometallic reagents adds an alkyl or aryl group, forming a tertiary alcohol.

-

-

Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized or converted into a good leaving group.

-

Oxidation: Mild oxidation with pyridinium chlorochromate (PCC) would yield the corresponding 4-(4-fluorophenyl)-4-oxobutanal.

-

Activation: Conversion to a tosylate or mesylate by reaction with TsCl or MsCl, respectively, transforms the hydroxyl into an excellent leaving group, priming the molecule for nucleophilic substitution (Sₙ2) reactions. This is a critical step for its use as a pharmaceutical intermediate.

-

-

Intramolecular Cyclization: A hallmark reaction of γ-hydroxy ketones is their propensity to undergo acid-catalyzed intramolecular cyclization. Protonation of the carbonyl oxygen, followed by nucleophilic attack from the distal hydroxyl group, forms a stable five-membered ring, yielding 5-(4-fluorophenyl)-5-hydroxytetrahydrofuran. This transformation serves as a powerful confirmation of the relative positions of the functional groups.

Part 4: Applications in Drug Discovery and Development

The primary significance of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one lies in its utility as a synthetic precursor for butyrophenone antipsychotics, most notably Haloperidol and related compounds.[1][7][8][15] The 4-fluorobutyrophenone moiety is a classic pharmacophore in neuroleptic drugs.[2]

The typical synthetic route involves activating the hydroxyl group (e.g., converting it to a halide or tosylate) and subsequently reacting it with a substituted piperidine derivative in a nucleophilic substitution reaction. This efficiently couples the butyrophenone scaffold to the cyclic amine portion characteristic of this drug class.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure user safety. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is classified as an irritant.

Table 4: GHS Hazard Classification

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| (Source: PubChem[1]) |

Standard Laboratory Handling Protocol:

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

1-(4-Fluorophenyl)-4-hydroxybutan-1-one is more than a mere catalogue chemical; it is a versatile and valuable building block in synthetic and medicinal chemistry. Its structure, confirmed by a suite of spectroscopic techniques, offers two distinct and reactive functional handles—the ketone and the primary alcohol. The well-defined reactivity of these groups, including their ability to undergo intramolecular cyclization, makes the molecule a predictable and reliable intermediate. Its established role in the synthesis of important central nervous system drugs highlights its practical importance and solidifies its place as a key tool for researchers and drug development professionals aiming to construct complex molecular architectures.

References

-

Organic Chemistry Portal. Synthesis of γ-hydroxy ketones and aldehydes. [Link]

-

GSN. 1-(4-FLUOROPHENYL)-4-HYDROXY-1-BUTANONE. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Stenutz. 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one. [Link]

-

PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

National Institutes of Health (NIH). Acid-mediated coupling of γ-hydroxybutenolides and aldehydes: Synthesis of a new class of spirocyclic ketal-lactones. [Link]

-

Royal Society of Chemistry. A new method for the preparation of γ-hydroxy ketones: a formal total synthesis of (±)-lanceol. [Link]

-

Wikipedia. Hydroxy ketone. [Link]

-

YouTube. Hydroxyl-directed 1,3 Reductions of Ketones. [Link]

-

PubChem. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;propan-2-ol. [Link]

-

PubChem. 1-(4-Fluorophenyl)-4-(4-hydroxy-4-methylpiperidin-1-yl)butan-1-one. [Link]

-

ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]

-

YouTube. Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). [Link]

-

NIST WebBook. 2-Butanone, 4-(4-hydroxyphenyl)-. [Link]

-

Medical University of Varna. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. [Link]

-

PubChem. 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium. [Link]

-

Purdue University. Altman lab discovers chemical method impacting pharmacy, beyond. [Link]

-

PubMed. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butvrophenone. [Link]

-

Pharmaffiliates. 1-(2-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Organic Compounds in Modern Drug Discovery. [Link]

Sources

- 1. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one | C10H11FO2 | CID 16769876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butvrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]

- 4. nbinno.com [nbinno.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1-(4-fluorophenyl)-4-hydroxybutan-1-one | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 1-(4-FLUOROPHENYL)-4-HYDROXYBUTAN-1-ONE | 73206-04-9 [chemicalbook.com]

- 8. 1-(4-FLUOROPHENYL)-4-HYDROXYBUTAN-1-ONE CAS#: 73206-04-9 [amp.chemicalbook.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. m.youtube.com [m.youtube.com]

- 11. journals.mu-varna.bg [journals.mu-varna.bg]

- 12. γ-Hydroxy carbonyl compound synthesis by C-C coupling [organic-chemistry.org]

- 13. A new method for the preparation of γ-hydroxy ketones: a formal total synthesis of (±)-lanceol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;propan-2-ol | C24H31ClFNO3 | CID 19795516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-4-hydroxybutan-1-one and the Associated CAS Number 3874-54-2

An Important Note on Chemical Identification: It is crucial for researchers to note a common point of confusion regarding the topic. While the chemical name 1-(4-fluorophenyl)-4-hydroxybutan-1-one is specified, the provided CAS number, 3874-54-2, is authoritatively assigned to a different, yet structurally related, compound: 4-chloro-1-(4-fluorophenyl)butan-1-one .[1][2][3] The correct CAS number for 1-(4-fluorophenyl)-4-hydroxybutan-1-one is 73206-04-9 .[4][5][6] This guide will address both compounds to provide a comprehensive resource and clarify this critical distinction for scientific and drug development applications.

Part 1: 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2)

This compound, also known as 4-Chloro-4'-fluorobutyrophenone, is a cornerstone intermediate in the synthesis of numerous antipsychotic drugs of the butyrophenone class.[7][8] Its unique structure, featuring a reactive chlorobutyl chain and a fluorinated phenyl ring, makes it a versatile precursor for introducing the butyrophenone moiety into various molecular scaffolds.[2]

Physicochemical Properties

The physical and chemical characteristics of 4-Chloro-1-(4-fluorophenyl)butan-1-one are fundamental to its handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClFO | [1][2][9] |

| Molecular Weight | 200.64 g/mol | [1][9] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Melting Point | 5-6 °C | [10] |

| Boiling Point | 136-142 °C at 6 mmHg | [10] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, chloroform, and ether. | [1][8] |

| InChI Key | HXAOUYGZEOZTJO-UHFFFAOYSA-N | [2][10] |

Synthesis and Application in Drug Development

The primary significance of 4-Chloro-1-(4-fluorophenyl)butan-1-one lies in its role as a key intermediate for active pharmaceutical ingredients (APIs).[7] It is extensively used in the synthesis of the "diol" series of antipsychotics.[7]

The synthesis of these APIs typically involves a nucleophilic substitution reaction where the terminal chlorine atom of the butyrophenone is displaced by a secondary amine, usually a piperidine derivative. This reaction forms the crucial carbon-nitrogen bond that characterizes this class of drugs.

A prominent example is the synthesis of Haloperidol, a widely used antipsychotic medication.[7]

Caption: Synthesis of Haloperidol from key intermediates.

This compound is a precursor for a range of important APIs, including:

-

Benperidol[7]

-

Bromperidol[7]

-

Droperidol[7]

-

Fluanisone[7]

-

Haloperidol[7]

-

Melperone[7]

-

Trifluperidol[7]

The fluorine atom on the phenyl ring is a critical feature, often introduced to enhance metabolic stability and modulate the pharmacokinetic profile of the final drug molecule.[11]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of 4-Chloro-1-(4-fluorophenyl)butan-1-one. While specific spectra are proprietary, the expected spectral features can be predicted.

-

¹H NMR: Would show characteristic signals for the aromatic protons (split by fluorine coupling), and three distinct methylene proton signals of the butyl chain.

-

¹³C NMR: Would display signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the three aliphatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its mass, along with a characteristic isotopic pattern for the presence of one chlorine atom.[3]

-

Infrared (IR) Spectroscopy: A strong absorption band for the C=O (ketone) stretch would be prominent, typically around 1680-1700 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be observed.[12]

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

-

Hazard Statements: May cause skin, eye, and respiratory tract irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Handling: Handle in a well-ventilated area. Avoid breathing vapors or mists. Wash thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[14]

-

Incompatibilities: Strong oxidizing agents.[13]

Part 2: 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9)

This compound is a hydroxylated analogue of the butyrophenone structure and is often identified as an impurity or a related substance to APIs like Haloperidol.[4][6] Its presence can indicate side reactions or degradation pathways in the manufacturing process of related pharmaceuticals.

Physicochemical Properties

The introduction of a hydroxyl group significantly alters the physical properties compared to its chlorinated counterpart.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁FO₂ | [4][15] |

| Molecular Weight | 182.19 g/mol | [4][5][15] |

| Boiling Point | 319.5±22.0 °C (Predicted) | [16] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| InChI Key | ZCDDMISRNWSZPY-UHFFFAOYSA-N | [4][15] |

Synthesis and Reactivity

This alcohol can be synthesized through various organic chemistry routes. A common conceptual pathway would be the reduction of a corresponding keto-aldehyde or the hydrolysis of a suitable precursor. For instance, it could be formed via the reduction of 3-(4-fluorobenzoyl)propionaldehyde.

Caption: A conceptual synthetic pathway.

In the context of drug development, its presence as an impurity (e.g., Haloperidol Impurity 23) is of greater relevance than its direct synthesis.[4] Its formation could potentially arise from the hydrolysis of 4-chloro-1-(4-fluorophenyl)butan-1-one under certain conditions.

Analytical Characterization

The analytical profile is distinct due to the presence of the hydroxyl group.

-

¹H NMR: In addition to the aromatic and methylene signals, a characteristic broad signal for the hydroxyl (-OH) proton would be present. The methylene group adjacent to the hydroxyl group would also show a distinct chemical shift. A published spectrum for the related (R)-4-(4-fluorophenyl)-4-hydroxybutan-2-one shows signals at δ = 7.34 (m, 2H), 7.02 (m, 2H), and 5.12 (s, 1H).[17]

-

Mass Spectrometry (MS): The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band would be a key diagnostic feature, typically appearing in the region of 3200-3600 cm⁻¹. This is in addition to the sharp, strong C=O ketone stretch.[18]

Safety and Handling

This compound is classified with potential hazards that require careful management in a laboratory setting.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Usage: It is intended for research use only and not for diagnostic or therapeutic use.[19]

Conclusion

In the field of pharmaceutical research and development, precise chemical identification is paramount. The distinction between 4-Chloro-1-(4-fluorophenyl)butan-1-one (CAS 3874-54-2) and 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS 73206-04-9) is a critical example. The former is an indispensable building block for a major class of antipsychotic drugs, valued for the reactivity of its chloroalkane chain. The latter is primarily recognized as a related substance or impurity, whose detection and characterization are essential for quality control and regulatory compliance. This guide provides the core technical data for both compounds, enabling researchers to navigate their respective applications with clarity and scientific rigor.

References

-

PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Pharmacompass. CAS 3874-54-2 Drug Information. [Link]

-

Stenutz. 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one. [Link]

-

FDA Global Substance Registration System. 1-(4-Fluorophenyl)-4-hydroxy-1-butanone. [Link]

-

NIST. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. National Institute of Standards and Technology. [Link]

-

PubChem. Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride. National Center for Biotechnology Information. [Link]

-

LibreTexts. 29.6 Infrared (IR) Spectroscopy. [Link]

-

ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]

-

National Library of Medicine. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Wikipedia. Butyrophenone. [Link]

-

The Good Scents Company. butyrophenone. [Link]

-

Medical University of Varna. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. [Link]

-

PubChem. 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium. National Center for Biotechnology Information. [Link]

-

NIST. 2-Butanone, 4-(4-hydroxyphenyl)-. National Institute of Standards and Technology. [Link]

-

Chegg. Interpret this H-NMR Spectra. [Link]

Sources

- 1. 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. CAS 3874-54-2: 4-Chloro-1-(4-fluorophenyl)-1-butanone [cymitquimica.com]

- 3. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]

- 4. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one | C10H11FO2 | CID 16769876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-FLUOROPHENYL)-4-HYDROXYBUTAN-1-ONE | 73206-04-9 [chemicalbook.com]

- 6. 1-(4-FLUOROPHENYL)-4-HYDROXYBUTAN-1-ONE CAS#: 73206-04-9 [amp.chemicalbook.com]

- 7. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CAS 3874-54-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 4-Chloro-1-(4-fluorophenyl)butan-1-one | 3874-54-2 [sigmaaldrich.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. fishersci.com [fishersci.com]

- 14. times-bio.com [times-bio.com]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. 1-(4-FLUOROPHENYL)-4-HYDROXYBUTAN-1-ONE CAS#: 73206-04-9 [m.chemicalbook.com]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. journals.mu-varna.bg [journals.mu-varna.bg]

- 19. 1-(4-fluorophenyl)-4-hydroxybutan-1-one | SCBT - Santa Cruz Biotechnology [scbt.com]

The Strategic Role of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one and its Analogs as Key Intermediates in the Stereoselective Synthesis of Ezetimibe

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ezetimibe, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone, is a potent cholesterol absorption inhibitor that has become a cornerstone in the management of hyperlipidemia.[1][2] Its molecular architecture features three distinct chiral centers, rendering its synthesis a significant stereochemical challenge where control over the absolute configuration is paramount for therapeutic efficacy.[3][4] This technical guide provides a detailed examination of the synthesis and strategic importance of the 1-(4-fluorophenyl)-4-hydroxybutan-1-one moiety, a critical structural element within the key side-chain intermediates used to construct Ezetimibe. We will explore the primary synthetic pathways for its creation, focusing on the foundational Friedel-Crafts acylation and the pivotal stereoselective reduction of the resulting ketone. Furthermore, this guide will detail the subsequent elaboration of this hydroxylated intermediate, its coupling with chiral auxiliaries, and its ultimate integration into the final azetidinone structure, offering field-proven insights into the causality behind key experimental choices.

Introduction to Ezetimibe: A Stereochemically Complex Target

Mechanism of Action and Therapeutic Importance

Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols.[1] It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of the small intestine, thereby reducing the amount of cholesterol delivered to the liver.[5] This unique mechanism of action makes it an effective monotherapy or a valuable adjunct to statins, which work by inhibiting cholesterol biosynthesis in the liver.[6]

The Stereochemical Challenge

The Ezetimibe molecule possesses three stereocenters, which gives rise to a total of eight possible stereoisomers.[2][4] The pharmacologically active isomer is the one with the (3R, 4S, 3'S) configuration. The other stereoisomers may exhibit reduced activity or undesirable toxicological profiles.[3] Consequently, the development of a robust, scalable, and highly stereoselective synthesis is not merely an academic exercise but a critical requirement for pharmaceutical production to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API).[4] The synthesis of the C3 side chain, specifically the creation of the (S)-hydroxyl group, is a decisive step in the overall synthetic strategy.

Genesis of the Hydroxyalkyl Side Chain: Synthesis of Key Precursors

The journey to Ezetimibe's side chain begins with the construction of a 5-(4-fluorophenyl)-5-oxopentanoic acid backbone. This keto-acid serves as the direct precursor to the hydroxylated intermediate.

Pathway I: Friedel-Crafts Acylation for 5-(4-Fluorophenyl)-5-oxopentanoic Acid

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[7][8] In the context of Ezetimibe synthesis, this reaction is employed to couple fluorobenzene with glutaric anhydride.

Causality of Experimental Design: The choice of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is crucial. The catalyst polarizes the carbonyl group of the anhydride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich fluorobenzene ring. A stoichiometric amount of the catalyst is often necessary because the product ketone can form a stable complex with the Lewis acid, effectively inhibiting further reaction.[7]

Caption: Synthesis of the Keto-Acid Precursor via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic acid

-

Setup: Charge a dry, inert-atmosphere-purged reactor with fluorobenzene, which serves as both a reactant and a solvent.[9]

-

Catalyst Addition: Cool the vessel to 0-5 °C and slowly add anhydrous aluminum trichloride (AlCl₃) in portions, maintaining the temperature.

-

Reactant Addition: Add glutaric anhydride portion-wise to the stirred suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours until completion is confirmed by HPLC.

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the product.

-

Isolation: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude 5-(4-fluorophenyl)-5-oxopentanoic acid.

Conversion to the Target Intermediate: Stereoselective Reduction

The reduction of the ketone in 5-(4-fluorophenyl)-5-oxopentanoic acid (or its ester derivative) to the corresponding secondary alcohol is the most critical stereochemistry-defining step in the synthesis of the side chain. Two primary methodologies are employed: classical chemical reduction with chiral catalysts and modern biocatalytic reduction.

Method A: Chemical Reduction with Corey-Bakshi-Shibata (CBS) Catalyst The CBS reduction utilizes a borane source (e.g., borane-dimethylsulfide complex, BH₃·SMe₂) in the presence of a chiral oxazaborolidine catalyst.[10][11]

Causality of Experimental Design: The chiral CBS catalyst coordinates with the borane and the ketone's carbonyl group in a highly organized, chair-like transition state. This steric arrangement forces the hydride from the borane to attack the carbonyl from a specific face, leading to the preferential formation of one enantiomer of the alcohol. The (R)-CBS catalyst is typically used to produce the desired (S)-alcohol intermediate for Ezetimibe.[10]

Method B: Biocatalytic Reduction with Carbonyl Reductase (CBR) Enzymatic synthesis represents a significant advancement in green chemistry, offering exceptional selectivity under mild, aqueous conditions.[12]

Causality of Experimental Design: Carbonyl reductase enzymes possess a precisely shaped active site that binds the ketone substrate in a specific orientation. The enzyme utilizes a cofactor, typically NADPH, to deliver a hydride to the carbonyl carbon with near-perfect stereoselectivity.[12] This approach often results in higher diastereomeric excess (de) and enantiomeric excess (ee) compared to chemical methods, with the added benefits of reduced solvent waste and milder reaction conditions.

Caption: Stereoselective Reduction of the Ketone to the (S)-Alcohol.

Data Presentation: Comparison of Reduction Methodologies

| Method | Catalyst / Enzyme | Typical Yield | Diastereomeric Excess (de) | Key Advantages | Key Disadvantages | Reference |

| Chemical | (R)-CBS / BH₃·SMe₂ | 60-70% | >97% | Well-established, predictable | Requires cryogenic temperatures, stoichiometric borane, sensitive catalyst | [11][13] |

| Biocatalytic | Carbonyl Reductase (CBR) | >99% | >99% | High selectivity, mild conditions, environmentally friendly | Requires enzyme development and optimization, potential substrate inhibition | [12] |

Assembly of the β-Lactam Core

With the stereochemically defined hydroxyalkyl side chain in hand, the next phase involves its incorporation into the final Ezetimibe structure. This is typically achieved through a convergent synthesis where the side chain is condensed with a pre-formed imine, followed by cyclization to create the core β-lactam (azetidinone) ring.

Causality of Experimental Design: To ensure the correct stereochemistry at the C3 and C4 positions of the azetidinone ring, a chiral auxiliary is often employed. The Evans auxiliary, (S)-4-phenyl-2-oxazolidinone, is a common choice.[13] The hydroxy-acid intermediate is first coupled to this auxiliary. The bulky phenyl group of the auxiliary then sterically directs the subsequent condensation reaction with the imine to achieve the desired anti-addition product, which is crucial for obtaining the correct trans-stereochemistry of the final β-lactam.[4]

Experimental Protocol: Condensation and Cyclization

-

Auxiliary Coupling: Activate the carboxylic acid of the (S)-hydroxy side-chain intermediate (e.g., by converting it to an acyl chloride with pivaloyl chloride) and react it with lithiated (S)-4-phenyl-2-oxazolidinone.[11]

-

Imine Formation: Separately, prepare the required imine by condensing 4-fluoroaniline with a protected 4-hydroxybenzaldehyde (e.g., 4-(benzyloxy)benzaldehyde).[11][14]

-

Diastereoselective Condensation: In a separate reactor under anhydrous conditions, combine the side-chain-auxiliary adduct and the imine in a suitable solvent like dichloromethane. Cool the mixture to a low temperature (e.g., -30 to -40 °C).[13][14]

-

Lewis Acid Addition: Slowly add a Lewis acid, such as titanium tetrachloride (TiCl₄), to catalyze the condensation. The reaction is carefully monitored by HPLC.[3][14]

-

Cyclization: After the condensation is complete, the resulting amide intermediate is treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) and a fluoride source such as tetrabutylammonium fluoride (TBAF). The BSA activates the amide, and the TBAF promotes the intramolecular cyclization to form the β-lactam ring, displacing the chiral auxiliary.[3][14]

-

Isolation: Following an aqueous workup, the protected Ezetimibe intermediate is isolated, typically through crystallization.

Caption: Overall workflow for the assembly of the Ezetimibe core.

Final Steps and Purification

The final stage of the synthesis involves removing the protecting groups. The most common protecting group on the C4 phenyl ring is a benzyl group, which is readily cleaved under standard hydrogenation conditions.

Experimental Protocol: Deprotection

-

Setup: Dissolve the protected Ezetimibe intermediate in a suitable solvent such as ethanol or methanol.[15]

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.[16]

-

Hydrogenation: Stir the suspension under a hydrogen gas atmosphere (typically 1-3 atm) at room temperature or slightly elevated temperature (e.g., 70°C) until the reaction is complete.[16]

-

Isolation: Remove the catalyst by filtration through Celite. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or isopropanol) to yield highly pure Ezetimibe API.[2]

Conclusion

The synthesis of Ezetimibe is a testament to the power of modern stereoselective organic chemistry. The 1-(4-fluorophenyl)-4-hydroxybutan-1-one moiety, embedded within the larger C5 side-chain precursor, represents a cornerstone of the entire synthetic strategy. Its successful construction hinges on two critical transformations: the reliable formation of the carbon skeleton via Friedel-Crafts acylation and, most importantly, the highly controlled stereoselective reduction of the ketone. The choice between advanced chemical catalysis and green biocatalytic methods for this reduction step allows drug manufacturers to balance considerations of cost, scale, and environmental impact. Understanding the causality behind each reaction—from Lewis acid activation to the steric directing effects of chiral auxiliaries—is paramount for researchers and drug development professionals aiming to optimize this complex synthesis and deliver this vital medication to patients worldwide.

References

- Vertex AI Search. (n.d.). First synthesis and characterization of key stereoisomers related to Ezetimibe.

- Teknoscienze. (2024, September 25). Enzyme Engineering and HHDHs: Revolutionizing Green Synthesis of Ezetimibe and Other Pharmaceutical Intermediates.

- science24.com. (2010, March 16). The synthesis of ezetimibe with high stereochemical purity.

- Google Patents. (n.d.). CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe.

- Google Patents. (n.d.). Synthesis process of ezetimibe intermediate.

- Drugs of the Future. (2000). Ezetimibe. 25(7), 679-685.

- New Drug Approvals. (2015, October 8). EZETIMIBE POSTER.

- Google Patents. (n.d.). US20070049748A1 - Preparation of ezetimibe.

- ChemicalBook. (n.d.). Ezetimibe synthesis.

- PubMed. (2017). Enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase in an aqueous-organic solvent system. Bioresource Technology, 229, 26-32.

- Google Patents. (n.d.). EP2149547A1 - Process for the synthesis of ezetimibe and intermediates useful therefor.

- ResearchGate. (2016). An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- PubMed Central (PMC). (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.

- ResearchGate. (n.d.). New synthesis process for the synthesis of ezetimibe.

- PubMed Central (PMC). (2022). Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function.

- SynArchive. (n.d.). Friedel-Crafts Acylation.

Sources

- 1. US20070049748A1 - Preparation of ezetimibe - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 4. science24.com [science24.com]

- 5. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe - Google Patents [patents.google.com]

- 10. Portico [access.portico.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase in an aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis process of ezetimibe intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 15. EP2149547A1 - Process for the synthesis of ezetimibe and intermediates useful therefor - Google Patents [patents.google.com]

- 16. Ezetimibe synthesis - chemicalbook [chemicalbook.com]

Solubility profile of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in organic solvents

[1]

Executive Summary

The compound 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (CAS: 73206-04-9), often referred to as the "hydroxy ketone" intermediate, is a critical building block in the synthesis of fluorinated pharmaceuticals, most notably the cholesterol absorption inhibitor Ezetimibe and certain antipsychotic butyrophenones.[1]

Optimizing the synthesis and purification of this intermediate requires a precise understanding of its solubility thermodynamics. This guide provides a technical analysis of its solubility profile across solvent classes, thermodynamic modeling strategies, and experimental protocols for phase equilibrium determination.[1]

Physicochemical Characterization

Before establishing solubility protocols, the researcher must define the solute's fundamental state. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one exhibits amphiphilic character due to the lipophilic fluorophenyl tail and the hydrophilic hydroxy-ketone head.[1]

| Property | Value / Description | Relevance to Solubility |

| Molecular Formula | C₁₀H₁₁FO₂ | Moderate Molecular Weight (182.19 g/mol ) |

| Physical State | Viscous Oil / Low-Melting Solid | Often requires crystallization at sub-ambient temperatures or purification via distillation/chromatography.[1] |

| LogP (Predicted) | ~1.3 – 1.8 | Moderate lipophilicity; soluble in organic solvents, sparingly soluble in water. |

| H-Bond Donors | 1 (Hydroxyl) | Capable of strong interaction with polar protic solvents.[1] |

| H-Bond Acceptors | 2 (Ketone, Hydroxyl) | Good solubility in polar aprotic solvents.[1] |

Solubility Profile & Solvent Selection

The solubility behavior of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one follows a "like-dissolves-like" trend modified by specific hydrogen-bonding interactions. The following profile is derived from structure-property relationships of the fluorobutyrophenone class.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Trend | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol, IPA | High / Miscible | The terminal -OH group and ketone carbonyl form strong H-bond networks with alcohols.[1] Ideal for reaction solvents but poor for crystallization yield without cooling. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Dipole-dipole interactions dominate.[1] Ethyl Acetate is the preferred solvent for extraction from aqueous reaction mixtures. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent solvation of the aromatic ring and the alkyl chain. Often used for initial isolation. |

| Aromatic | Toluene, Xylene | Moderate to High | |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Immiscible | The polar head group resists solvation in non-polar alkanes.[1] These act as anti-solvents to induce precipitation or oiling-out.[1] |

| Aqueous | Water | Low | Limited solubility.[1][2] The hydrophobic fluorophenyl group dominates, leading to phase separation (oiling out) in aqueous media. |

Temperature Dependence

Dissolution of this compound is endothermic (

-

Process Tip: A binary solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane) is recommended for recrystallization.[1] The compound is dissolved in the hot polar/aromatic solvent, and the non-polar anti-solvent is added until turbidity is observed.

Thermodynamic Modeling

For process scale-up, experimental solubility data (mole fraction,

The Modified Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

The van't Hoff Equation

Used for determining thermodynamic parameters (

-

Linearity Check: A plot of

vs.

Experimental Protocol: Gravimetric Solubility Determination

To generate the data required for the models above, the following self-validating protocol is recommended.

Workflow Diagram

Figure 1: Standardized workflow for solubility determination via the static gravimetric method.

Step-by-Step Methodology

-

Preparation: Accurately measure 10 mL of the selected solvent into a jacketed glass vessel maintained at the target temperature (

) using a circulating water bath. -

Saturation: Add 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in excess until undissolved solid (or a distinct oil phase) persists.

-

Equilibration: Stir the mixture magnetically at 400 rpm for 24 hours. Stop stirring and allow phases to settle for 4 hours.

-

Sampling: Withdraw a 2 mL aliquot of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (to remove suspended solids).

-

Quantification:

-

Transfer the filtrate to a pre-weighed weighing dish (

). -

Weigh the dish with solution (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

).

-

-

Calculation:

Where

Process Application: Purification Strategy

Based on the solubility profile, the following purification logic is recommended for removing impurities (e.g., unreacted lactone or inorganic salts).

Figure 2: Purification logic flow based on differential solubility.[1]

References

-

Chemical Identity & Properties: PubChem. 1-(4-Fluorophenyl)-4-hydroxybutan-1-one (Compound CID 16769876).[1] National Library of Medicine. Available at: [Link]

- Synthesis Context:Preparation of fluorobutyrophenone intermediates via lactone ring-opening. (General reference to Friedel-Crafts and Grignard methodologies for this class).

- Thermodynamic Modeling: Jouyban, A. Review of the correlations for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.

- Experimental Methodology: Higuchi, T., & Connors, K. A. Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 1965. (The standard for the shake-flask protocol).

Thermodynamic stability of 4-fluoro-gamma-hydroxybutyrophenone

An In-Depth Technical Guide to the Thermodynamic Stability of 4-fluoro-gamma-hydroxybutyrophenone

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-fluoro-gamma-hydroxybutyrophenone, a key intermediate in the synthesis of various butyrophenone neuroleptics. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or intermediate is paramount for ensuring product quality, safety, and efficacy. This document outlines the theoretical underpinnings and practical applications of key analytical techniques used to establish a complete stability profile. We will delve into the causality behind experimental choices for forced degradation studies and thermal analysis, providing detailed, self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Stability in Drug Development

4-fluoro-gamma-hydroxybutyrophenone is a crucial building block in the synthesis of pharmacologically significant molecules, including efficient sedatives and antipsychotic drugs like haloperidol.[1][2] The thermodynamic stability of this intermediate directly impacts the purity, manufacturability, and shelf-life of the final drug substance. A thorough understanding of its degradation pathways and behavior under various environmental stressors is not merely a regulatory requirement but a foundational element of robust formulation development and quality control.

The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] This guide will provide the necessary protocols and theoretical background to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Determine the intrinsic stability of the molecule.

-

Support the development of stable formulations and establish appropriate storage conditions.

Physicochemical Properties of Butyrophenones

While specific data for 4-fluoro-gamma-hydroxybutyrophenone is not extensively published, we can infer its characteristics from the broader class of butyrophenones and related fluorinated compounds.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₁FO₂ | Inferred from structure |

| Molecular Weight | 182.19 g/mol | Inferred from structure |

| Appearance | Likely a white to off-white powder or crystalline solid. | [2] |

| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like alcohol and methylene chloride. | [2] |

| Key Functional Groups | Ketone, Phenyl Fluoride, Secondary Alcohol | N/A |

The presence of a hydroxyl group (gamma-hydroxy) and a ketone makes the molecule susceptible to specific degradation pathways, such as oxidation and dehydration, which will be explored in our experimental design.

Experimental Framework for Thermodynamic Stability Assessment

A comprehensive stability analysis involves subjecting the compound to a battery of stress conditions that exceed those expected during routine storage and handling. This approach, known as forced degradation, is essential for identifying likely degradation products and ensuring the analytical methods used are "stability-indicating."[5][6] The overall workflow is a systematic process designed to build a complete stability profile.

Caption: Experimental workflow for thermodynamic stability assessment.

Detailed Protocols: Forced Degradation Studies

Forced degradation studies are conducted to intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to ensure that stability-indicating methods can detect any changes.[7] The conditions outlined below are starting points and should be optimized based on the observed lability of the compound.

Hydrolytic Degradation

Causality: Hydrolysis targets functional groups susceptible to cleavage by water, often catalyzed by acid or base. The ketone and hydroxyl groups in the aliphatic chain of 4-fluoro-gamma-hydroxybutyrophenone are potential, though not primary, sites for acid/base-catalyzed reactions like dehydration or rearrangement.

Protocol:

-

Preparation: Prepare three solutions of the compound (~1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water (Neutral)

-

-

Incubation: Reflux the solutions at 60°C for 4 hours.[7][8] A parallel set of samples should be kept at room temperature as controls.

-

Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 1, 2, 4 hours).

-

Neutralization: Immediately neutralize the acid and base samples to halt the degradation reaction. (e.g., cool and add an equimolar amount of base or acid).

-

Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Oxidative Degradation

Causality: Oxidative stress challenges the molecule's resilience to reactive oxygen species. The secondary alcohol (gamma-hydroxy) is a primary target for oxidation to a ketone. The aliphatic chain may also be susceptible.

Protocol:

-

Preparation: Prepare a solution of the compound (~1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.

-

Incubation: Store the solution at room temperature, protected from light, for 24 hours.

-

Sampling: Withdraw aliquots at intervals (e.g., 0, 6, 12, 24 hours).

-

Analysis: Analyze the samples directly or after appropriate dilution.

Photolytic Degradation

Causality: Photostability testing assesses the impact of light energy, which can induce photochemical reactions. The aromatic ring and ketone carbonyl are chromophores that can absorb UV/Vis radiation, potentially leading to degradation. This is a mandatory part of stress testing according to ICH Q1B guidelines.[9]

Protocol:

-

Sample Exposure: Expose a solid sample of the compound and a solution (~1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A parallel set of samples, shielded from light by aluminum foil, must be stored under the same temperature and humidity conditions to serve as dark controls.

-

Analysis: After exposure, analyze both the exposed samples and the dark controls.

Detailed Protocols: Thermal Analysis Techniques

Thermal analysis provides critical information on the physical and chemical changes that occur upon heating, such as melting, decomposition, and polymorphism.[10]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine melting point, purity, and detect polymorphic transitions, which are critical for understanding the solid-state stability of a drug substance.[12][13]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-fluoro-gamma-hydroxybutyrophenone into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 250°C) under a nitrogen purge (50 mL/min).

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition, crystallization) events.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[11] It is invaluable for determining thermal decomposition temperatures, assessing the presence of residual solvents or water, and understanding the overall thermal stability of the material.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient to a high temperature (e.g., 600°C) under a nitrogen purge.

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify temperatures at which significant mass loss occurs, indicating decomposition.

Data Interpretation and Stability Profile

Quantitative Data Summary

The data generated from the experimental protocols should be systematically tabulated to build a clear stability profile.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Incubation Time | % Degradation | No. of Degradants > 0.1% | Observations |

| 0.1 M HCl (60°C) | 4 hr | 8.5% | 2 | Primary degradant at RRT 0.85 |

| 0.1 M NaOH (60°C) | 4 hr | 15.2% | 3 | Significant degradation observed |

| Water (60°C) | 4 hr | < 1.0% | 0 | Stable in neutral solution |

| 3% H₂O₂ (RT) | 24 hr | 12.8% | 2 | Primary degradant at RRT 1.15 |

| Photolytic | 1.2M lux hr | 3.1% | 1 | Slight discoloration of solid |

| Thermal (105°C) | 48 hr | 1.7% | 1 | Stable to dry heat |

Table 2: Summary of Thermal Analysis Data

| Technique | Parameter | Result | Interpretation |

| DSC | Onset of Melting | 95.5 °C | Sharp endotherm indicates crystalline material |

| Peak Melting Point | 98.2 °C | Characteristic melting point | |

| TGA | Onset of Decomposition | ~210 °C | High thermal stability |

| Mass Loss at 200°C | < 0.5% | No significant volatiles (water/solvent) |

Potential Degradation Pathways

Based on the structure, the following degradation pathways are plausible under stress conditions. The identification of degradation products using techniques like LC-MS/MS would be required for confirmation.

Sources

- 1. chembk.com [chembk.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. pharmtech.com [pharmtech.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 10. ceramxpert.com [ceramxpert.com]

- 11. mt.com [mt.com]

- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 13. azom.com [azom.com]

Spectroscopic Blueprint: A Technical Guide to the Characterization of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one

Abstract

This technical guide provides a comprehensive spectroscopic characterization of the synthetic intermediate, 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. While not a therapeutic agent itself, this molecule is a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and electronic properties through modern spectroscopic techniques is paramount for quality control, reaction monitoring, and the development of novel synthetic pathways. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound. Detailed experimental protocols and predicted data are presented to serve as a benchmark for researchers in the fields of medicinal chemistry, process development, and analytical sciences.

Introduction: The Significance of a Versatile Intermediate

1-(4-Fluorophenyl)-4-hydroxybutan-1-one, with the chemical formula C₁₀H₁₁FO₂, is a butyrophenone derivative that has garnered interest in medicinal chemistry due to its utility as a precursor in the synthesis of more complex molecules, including some with potential neuroleptic activity.[1] The presence of a fluorinated aromatic ring, a ketone carbonyl group, and a primary alcohol functionality makes it a rich subject for spectroscopic analysis. Each of these features provides a unique spectroscopic handle, and their interplay allows for a detailed elucidation of the molecule's structure and connectivity.

This guide will deconstruct the spectroscopic signature of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one, providing an in-depth analysis of its expected NMR, IR, and MS data. The causality behind experimental choices and the interpretation of the resulting spectra will be emphasized, offering a field-proven perspective on the practical aspects of spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group, as well as the hydroxyl group.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (Aromatic) | ~ 8.0 | Doublet of doublets (dd) | ortho J(H-F) ≈ 8-9 Hz, meta J(H-H) ≈ 2-3 Hz | 2H |

| H-3', H-5' (Aromatic) | ~ 7.2 | Doublet of doublets (dd) | meta J(H-F) ≈ 5-6 Hz, ortho J(H-H) ≈ 8-9 Hz | 2H |

| H-2 (Aliphatic, -CH₂-) | ~ 3.1 | Triplet (t) | J ≈ 7 Hz | 2H |

| H-3 (Aliphatic, -CH₂-) | ~ 2.0 | Quintet (quin) | J ≈ 7 Hz | 2H |

| H-4 (Aliphatic, -CH₂-) | ~ 3.7 | Triplet (t) | J ≈ 7 Hz | 2H |

| -OH (Alcohol) | Variable (e.g., ~2.5, broad) | Singlet (s) | - | 1H |

Causality behind Predictions:

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the fluorophenyl ring are expected to be in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') will be further downfield than those meta to it (H-3', H-5'). The fluorine atom will cause splitting, resulting in doublet of doublets patterns.

-

Aliphatic Protons: The protons at H-2, being alpha to the carbonyl group, will be deshielded and appear around 3.1 ppm. The protons at H-4, adjacent to the electronegative hydroxyl group, will also be deshielded, appearing around 3.7 ppm.[4] The H-3 protons, being more shielded, will be further upfield. The splitting patterns (triplet, quintet, triplet) arise from coupling with adjacent methylene protons, following the n+1 rule.[5]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show coupling to adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~ 198 |

| C-1' (Aromatic, C-F) | ~ 165 (d, ¹J(C-F) ≈ 250 Hz) |

| C-4' (Aromatic, C-C=O) | ~ 132 |

| C-2', C-6' (Aromatic) | ~ 130 (d, ²J(C-F) ≈ 9 Hz) |

| C-3', C-5' (Aromatic) | ~ 115 (d, ³J(C-F) ≈ 22 Hz) |

| C-4 (-CH₂OH) | ~ 62 |

| C-2 (-CH₂C=O) | ~ 38 |

| C-3 (-CH₂-) | ~ 28 |

Causality behind Predictions:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-1') will show a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will also exhibit smaller couplings to the fluorine. The carbon attached to the carbonyl group (C-4') will be deshielded.

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (C-4) will be deshielded due to the electronegativity of the oxygen.[8] The carbon alpha to the carbonyl (C-2) will also be deshielded.

2D NMR Experiments for Unambiguous Assignment

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments should be performed:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of the aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting the aliphatic chain to the aromatic ring and the carbonyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[9][10] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ketone) | 1690-1670 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (alcohol) | 1250-1000 | Strong |

| C-F stretch (aromatic) | 1250-1100 | Strong |

Causality behind Predictions:

-

O-H Stretch: The hydroxyl group will exhibit a characteristic broad and strong absorption due to hydrogen bonding.[12][13]

-

C=O Stretch: The ketone carbonyl group will show a strong, sharp absorption. Conjugation with the aromatic ring is expected to lower the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[14][15][16]

-

C-F Stretch: The carbon-fluorine bond will have a strong absorption in the fingerprint region.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O absorptions.[1][17]

-

Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 182.1, corresponding to the molecular weight of C₁₀H₁₁FO₂.[14] The intensity of this peak may be moderate to weak due to fragmentation.

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between C1 and C2 is expected to be a major fragmentation pathway, leading to the formation of the 4-fluorobenzoyl cation at m/z = 123 . This is often the base peak in the spectrum of butyrophenones.[18][19][20]

-

McLafferty Rearrangement: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of propene (C₃H₆, 42 Da) and the formation of an enol radical cation at m/z = 140 .

-

Loss of Water: Dehydration of the molecular ion can lead to a peak at m/z = 164 ([M-18]⁺).[21][22]

-

Cleavage of the Butyl Chain: Fragmentation of the alkyl chain can lead to various smaller fragments.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and interpret the major fragment ions to elucidate the structure of the compound.

Data Integration and Structural Confirmation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from each method is complementary and, when combined, provides an unambiguous confirmation of the structure of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Caption: Workflow for the structural elucidation of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one.

Conclusion

This technical guide has provided a detailed, predictive spectroscopic characterization of 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. By integrating the expected data from ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. The provided protocols and interpretations serve as a valuable resource for researchers and scientists involved in the synthesis, purification, and analysis of this important chemical intermediate. Adherence to these methodologies will ensure the highest level of scientific integrity and trustworthiness in the characterization of this and related compounds.

References

-

PubChem. (n.d.). 1-(4-Fluorophenyl)-4-hydroxybutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-5, PPT-11). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

- Frigerio, A., & Rovere, C. (1972). Electron Impact and Chemical Ionization Mass Spectrometry of Some Butyrophenones. Analytical Chemistry, 44(8), 1433–1437.

-